Scientific Field: Material Science Application Summary: In material science, Methyl 2,2-dimethylbutanoate can be a monomer for polymerization reactions or a modifying agent to alter the properties of materials, such as increasing hydrophobicity or altering thermal stability.
Methods of Application: The compound is used in various polymerization techniques, including free radical and condensation polymerizations. It may also be used in surface treatment processes.
Results Summary: The incorporation of Methyl 2,2-dimethylbutanoate into materials has resulted in enhanced properties, such as increased resistance to degradation and improved performance under stress conditions .
Scientific Field: Pharmacology Application Summary: In pharmacology, Methyl 2,2-dimethylbutanoate may serve as a building block for active pharmaceutical ingredients (APIs) or as an intermediate in drug synthesis, contributing to the development of new medications.
Methods of Application: The compound is used in multi-step synthesis processes, often involving catalysis and various reaction conditions to achieve the desired medicinal molecule.
Results Summary: Research involving Methyl 2,2-dimethylbutanoate has led to the synthesis of potential drug candidates, with some showing promising biological activity and therapeutic potential .
Scientific Field: Analytical Chemistry Application Summary: Methyl 2,2-dimethylbutanoate is used as a standard or reference compound in analytical methods such as chromatography and mass spectrometry to identify and quantify substances.
Methods of Application: It is used to calibrate instruments and as a comparison in the analysis of complex mixtures, ensuring accurate and reliable results.
Results Summary: The use of this compound in analytical chemistry has improved the precision of analytical measurements and contributed to the identification of unknown compounds .
Scientific Field: Biochemistry Application Summary: In biochemistry, Methyl 2,2-dimethylbutanoate might be involved in studies related to metabolism, enzyme-substrate interactions, or as a mimic of naturally occurring substances.
Methods of Application: It is used in enzymatic assays, metabolic studies, and as a substrate in biochemical reactions to understand biological processes.
Results Summary: Studies have utilized Methyl 2,2-dimethylbutanoate to gain insights into enzyme mechanisms and metabolic pathways, providing valuable information on biochemical processes .
Scientific Field: Environmental Science Application Summary: Methyl 2,2-dimethylbutanoate can be studied for its environmental impact, biodegradability, and as a component in the assessment of pollution or ecological risk.
Methods of Application: Environmental sampling, laboratory simulations, and field studies are conducted to assess the compound’s behavior in different ecosystems.
Results Summary: Research has provided data on the environmental fate of Methyl 2,2-dimethylbutanoate, including its breakdown products and potential effects on flora and fauna .
Scientific Field: Food Chemistry Application Summary: “Methyl 2,2-dimethylbutanoate” is used in the flavor and fragrance industry to impart a fruity aroma. It is often included in formulations for perfumes and flavoring agents.
Methods of Application: The compound is blended with other aroma chemicals to create desired scents or tastes. It is used in minute quantities and tested extensively to ensure compliance with safety standards.
Results Summary: The use of this ester has contributed to the development of various consumer products with appealing scents and flavors, enhancing the sensory experience .
Scientific Field: Agricultural Chemistry Application Summary: This compound may serve as a precursor or an active ingredient in pesticide formulations, contributing to pest management strategies in agriculture.
Methods of Application: “Methyl 2,2-dimethylbutanoate” is synthesized with other compounds to produce pesticides. It undergoes rigorous testing to determine its efficacy and environmental impact.
Results Summary: The application of pesticides containing this compound has shown effectiveness in controlling pests, with ongoing studies to assess long-term effects and safety .
Scientific Field: Industrial Chemistry Application Summary: In industrial settings, “Methyl 2,2-dimethylbutanoate” is used as a solvent due to its chemical properties, which make it suitable for dissolving various substances.
Methods of Application: It is used in processes requiring a medium for reactions or for cleaning purposes, where its solvency power is advantageous.
Results Summary: Its use as a solvent has facilitated numerous industrial processes, proving to be a valuable asset in chemical manufacturing .
Scientific Field: Cosmetic Science Application Summary: The ester is incorporated into cosmetics for its emollient properties, improving the texture and sensory attributes of skincare and beauty products.
Methods of Application: It is formulated into creams, lotions, and other personal care products, often in combination with other ingredients to achieve the desired effect.
Results Summary: Products containing “Methyl 2,2-dimethylbutanoate” have been well-received for their skin-feel and moisturizing properties, contributing to consumer satisfaction .
Scientific Field: Polymer Chemistry Application Summary: “Methyl 2,2-dimethylbutanoate” acts as a plasticizer or additive in polymers to modify their physical properties, such as flexibility and durability.
Methods of Application: The compound is incorporated during the polymerization process or added to the polymer matrix to achieve the desired modifications.
Results Summary: The addition of this ester to polymers has resulted in materials with improved characteristics, suitable for a wide range of applications .
Scientific Field: Energy Chemistry Application Summary: This chemical is explored as a potential fuel additive to enhance combustion efficiency or reduce emissions in engines.
Methods of Application: “Methyl 2,2-dimethylbutanoate” is mixed with fuels in controlled ratios and tested in engines to evaluate performance improvements.
Methyl 2,2-dimethylbutanoate is an organic compound with the molecular formula C₇H₁₄O₂. It belongs to the class of esters, characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (O-C). The structure features a bulky tert-butyl group [(CH₃)₃C] attached to the carbonyl carbon, contributing to its unique properties. This compound is known for its characteristic fruity aroma and is often utilized in flavoring and fragrance applications.
No specific information regarding the mechanism of action of methyl 2,2-dimethylbutanoate is available in scientific literature.
Methyl 2,2-dimethylbutanoate is classified as a flammable liquid and vapor []. It can also cause skin and eye irritation and may irritate the respiratory system upon inhalation [].
Research indicates potential biological activities associated with methyl 2,2-dimethylbutanoate. It may serve as a building block for active pharmaceutical ingredients (APIs) and intermediates in drug synthesis. Some studies suggest that derivatives of this compound exhibit promising biological activity, although specific mechanisms of action remain largely unexplored in the literature .
Methyl 2,2-dimethylbutanoate can be synthesized through various methods:
Methyl 2,2-dimethylbutanoate has diverse applications across several fields:
Methyl 2,2-dimethylbutanoate shares structural similarities with several other esters and branched-chain compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 3-methylbutanoate | C₇H₁₄O₂ | Similar ester structure with different branching |
Methyl 2-methylbutanoate | C₇H₁₄O₂ | Another isomer with distinct physical properties |
Ethyl 3-methylbutanoate | C₈H₁₈O₂ | Longer chain; used in similar applications |
Methyl 2,2-dimethylbutanoate's uniqueness lies in its bulky tert-butyl group, which influences its physical properties such as volatility and solubility compared to other similar esters. Its applications in both flavoring and material science further distinguish it from other compounds within its class.
Methyl 2,2-dimethylbutanoate features a compact, branched molecular architecture. The ester functional group is flanked by two methyl groups at the β-position, creating a sterically crowded environment. Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₄O₂ | |
Molecular Weight | 130.18 g/mol | |
SMILES Notation | CCC(C)(C)C(=O)OC | |
InChI Key | IGHXQNDUQCTKSH-UHFFFAOYSA-N |
The molecule’s geometry minimizes steric strain through optimal bond angles between the carbonyl group and the adjacent methyl substituents. Density functional theory (DFT) calculations suggest a dihedral angle of approximately 120° between the ester oxygen and the quaternary carbon, stabilizing the conformation.